molecular formula C2H6BaO6S2 B1253633 Barium methanesulfonate

Barium methanesulfonate

Cat. No.: B1253633
M. Wt: 327.5 g/mol
InChI Key: LFWURQXIHGFGSF-UHFFFAOYSA-L
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Description

Barium methanesulfonate (Ba(CH₃SO₃)₂) is an organometallic salt derived from methanesulfonic acid (CH₃SO₃H). It is a white crystalline solid with high solubility in polar solvents such as water and methanol. Its primary applications include use as a catalyst in organic synthesis, an electrolyte in electrochemical systems, and a precursor for barium-containing materials in specialized coatings . Key properties include:

  • Molecular weight: 361.51 g/mol
  • Solubility: >500 g/L in water at 25°C
  • Thermal stability: Decomposes above 300°C, releasing SOₓ gases.

Properties

Molecular Formula

C2H6BaO6S2

Molecular Weight

327.5 g/mol

IUPAC Name

barium(2+);methanesulfonate

InChI

InChI=1S/2CH4O3S.Ba/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2

InChI Key

LFWURQXIHGFGSF-UHFFFAOYSA-L

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ba+2]

Synonyms

arium methanesulfonate
BMS-480188
methanesulfonate
methanesulfonic acid
methanesulfonic acid, ammonia salt
methanesulfonic acid, chromium (2+) salt
methanesulfonic acid, chromium (3+) salt
methanesulfonic acid, cobalt (2+) salt
methanesulfonic acid, copper (2+) salt
methanesulfonic acid, iron (2+) salt
methanesulfonic acid, iron (3+)salt
methanesulfonic acid, nickel (2+) salt
methanesulfonic acid, potassium salt
methanesulfonic acid, silver (1+) salt
methanesulfonic acid, sodium salt
methylsulfonate
potassium mesylate
potassium methanesulfonate

Origin of Product

United States

Comparison with Similar Compounds

Barium Diphenylaminesulfonate

Barium diphenylaminesulfonate (Ba[(C₆H₅)₂NSO₃]₂) is a sulfonate salt featuring a bulky diphenylamine group. Unlike this compound, its aromatic substituent confers distinct properties:

  • Molecular weight : 695.98 g/mol (significantly higher due to aromatic groups).
  • Solubility: Limited water solubility (<10 g/L at 25°C) but soluble in organic solvents like toluene.
  • Applications : Primarily used as a corrosion inhibitor and stabilizer in lubricants due to its hydrophobic nature .
Property This compound Barium Diphenylaminesulfonate
Molecular Formula Ba(CH₃SO₃)₂ Ba[(C₆H₅)₂NSO₃]₂
Molecular Weight (g/mol) 361.51 695.98
Water Solubility >500 g/L <10 g/L
Thermal Decomposition ~300°C ~400°C
Primary Applications Electrolytes, Catalysts Corrosion Inhibition

Other Barium Sulfonates

  • Barium toluenesulfonate (Ba(C₇H₇SO₃)₂) : Exhibits intermediate solubility (200–300 g/L in water) and is utilized in ion-exchange resins.
  • Barium trifluoromethanesulfonate (Ba(CF₃SO₃)₂) : Exceptional thermal stability (>500°C) and used in high-temperature electrochemical devices.

Research Findings and Trends

  • Solubility vs. Structure : Linear alkyl sulfonates (e.g., methanesulfonate) exhibit higher aqueous solubility due to reduced steric hindrance, while aromatic derivatives (e.g., diphenylaminesulfonate) favor organic media .
  • Thermal Behavior : Bulky substituents enhance thermal stability by reducing lattice energy and slowing decomposition kinetics.
  • Industrial Relevance : Methanesulfonate’s versatility in aqueous systems contrasts with diphenylaminesulfonate’s niche role in hydrophobic applications.

Q & A

Basic: What are the standard protocols for synthesizing barium methanesulfonate, and how can purity be validated?

Answer:
this compound is typically synthesized via neutralization of methanesulfonic acid with barium carbonate or hydroxide under controlled conditions. Key steps include:

  • Stoichiometric control : Ensure precise molar ratios (e.g., 1:1 Ba:methanesulfonic acid) to minimize unreacted precursors .
  • Crystallization : Use slow evaporation or controlled cooling to obtain high-purity crystals.
  • Purity validation : Employ thermogravimetric analysis (TGA) to confirm absence of solvent residues, ion chromatography to detect sulfate impurities, and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis .
  • Documentation : Follow guidelines in Medicinal Chemistry Research for detailed experimental reporting, including reagent sources and characterization data .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

Answer:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the integrity of the methanesulfonate anion. Note that barium’s paramagnetic properties may require alternative dissolution solvents (e.g., D2_2O) .
  • FTIR : Identify characteristic sulfonate group vibrations (~1180–1250 cm1^{-1}) and monitor stability under varying temperatures/humidity .
  • X-ray diffraction (XRD) : Resolve crystal structure to assess polymorphism or hydration states .
  • Stability studies : Couple differential scanning calorimetry (DSC) with XRD to track phase transitions under thermal stress .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) often arise from:

  • Impurity effects : Trace sulfate or carbonate ions can drastically alter solubility. Validate purity using ICP-MS and ion chromatography .
  • Temperature/pH variability : Standardize experimental conditions (e.g., 25°C, pH 7.0) and report deviations.
  • Methodological differences : Compare techniques (e.g., gravimetric vs. spectrophotometric) across studies. Perform systematic replication under controlled parameters .
  • Data aggregation : Use platforms like the Purdue Ionomics Information Management System (PiiMS) to cross-reference large datasets and identify outliers .

Advanced: What experimental designs are optimal for studying this compound’s role in electrochemical applications?

Answer:

  • Electrolyte formulation : Test conductivity across concentrations (0.1–2.0 M) in aqueous/organic solvents using impedance spectroscopy. Compare with alternative sulfonates (e.g., lead methanesulfonate) to assess ion mobility .
  • Electrode compatibility : Evaluate corrosion resistance via cyclic voltammetry on Pt, carbon, or stainless-steel electrodes.
  • In-situ characterization : Pair electrochemical testing with Raman spectroscopy to monitor anion degradation or passivation layer formation .
  • Controlled environment : Use gloveboxes for oxygen/moisture-sensitive experiments to prevent barium carbonate precipitation .

Basic: How should researchers safely handle and dispose of this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Barium compounds are toxic; monitor occupational exposure limits .
  • Waste disposal : Neutralize acidic residues with calcium carbonate before disposal. Follow EPA guidelines for heavy metal waste .
  • Spill management : Absorb with vermiculite, seal in containers, and label as hazardous .

Advanced: What mechanisms underlie this compound’s toxicity in biological systems, and how can these be experimentally modeled?

Answer:

  • Ionic toxicity : Barium ions (Ba2+^{2+}) inhibit potassium channels, disrupting cellular homeostasis. Use patch-clamp electrophysiology on HEK293 cells expressing hERG channels to quantify inhibition .
  • In vivo models : Administer via intraperitoneal injection in rodents; monitor acute toxicity (LD50_{50}) and chronic effects (e.g., neurotoxicity) .
  • Comparative studies : Contrast with ethyl methanesulfonate (a known mutagen) to differentiate genotoxic vs. ion-specific effects .
  • Data integration : Apply evidence synthesis frameworks (EPA) to harmonize findings from disparate studies .

Basic: How can researchers efficiently review existing literature on this compound’s applications?

Answer:

  • Database selection : Use SciFinder for chemical-specific data (synthesis, properties) and Web of Science for citation tracking .
  • Keyword strategy : Combine terms like “this compound” + “electrolyte,” “crystallography,” or “toxicity.” Filter for review articles to identify trends .
  • Critical appraisal : Prioritize studies with detailed experimental sections and independent validation .

Advanced: What novel analytical approaches can address gaps in understanding this compound’s reactivity in non-aqueous solvents?

Answer:

  • Computational modeling : Perform DFT calculations to predict solvation energies and compare with experimental solubility .
  • High-throughput screening : Use automated platforms to test reactivity across solvent libraries (e.g., ionic liquids, glycols) .
  • Synchrotron techniques : Apply X-ray absorption spectroscopy (XAS) to probe local coordination environments in solution .

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